molecular formula C14H14ClF2N B2956310 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl CAS No. 2055839-93-3

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl

Cat. No. B2956310
CAS RN: 2055839-93-3
M. Wt: 269.72
InChI Key: WIQSLCNWLPEWGW-UHFFFAOYSA-N
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Description

“2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine HCl” is a chemical compound with the CAS Number: 1034758-47-8 . It has a molecular weight of 193.62 . The compound is a white to yellow solid .


Synthesis Analysis

The synthesis of amines like “2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine HCl” can involve several methods such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .


Molecular Structure Analysis

The molecular structure of “2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine HCl” can be represented by the linear formula: C8H10ClF2N . The InChI code for this compound is 1S/C8H9F2N.ClH/c9-7-3-6 (1-2-11)4-8 (10)5-7;/h3-5H,1-2,11H2;1H .


Chemical Reactions Analysis

Amines, such as “2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine HCl”, can undergo a variety of chemical reactions. These include reactions with acyl chlorides in a nucleophilic addition / elimination reaction . The nitrogen atom in the amine molecule, due to its lone pair of electrons, can act as a nucleophile and attack a carbon atom in the acyl chloride .


Physical And Chemical Properties Analysis

“2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine HCl” is a white to yellow solid . The compound has a molecular weight of 193.62 . The compound’s solubility and other physical properties are not specified in the available data.

Scientific Research Applications

Synthesis and Chemical Properties

  • Diastereoselective Synthesis : Research has demonstrated the highly diastereoselective synthesis of novel compounds through reactions involving specific types of chromenes. These processes highlight the potential for creating structurally unique molecules, which could be relevant for further applications in chemical synthesis and drug development (Korotaev et al., 2017).
  • Photoaffinity Probes : Studies on the photolysis of diazirine-based compounds have revealed insights into the utility and limitations of using such compounds in the development of photoaffinity probes for biological systems. This research sheds light on the stability and reactivity of these molecules under various conditions (Platz et al., 1991).

Biochemical Applications

  • Corrosion Inhibition : Investigations into the use of specific melamine derivatives have shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies offer valuable insights into the practical applications of chemical compounds in protecting metals against corrosion, which is crucial for industrial maintenance and longevity (Verma et al., 2018).
  • Phosphorus(III) Centers : Research into hypervalent, low-coordinate phosphorus(III) centers has provided new perspectives on the chemistry of phosphorus, including its bonding characteristics and potential applications in catalysis and material science (Burford et al., 2005).

Molecular Interaction and Binding

  • DNA Binding and Nuclease Activity : The study of Cu(II) complexes with tridentate ligands has highlighted their significant DNA binding propensity and nuclease activity. Such findings are fundamental to understanding the interaction between metal complexes and biological macromolecules, which has implications for the development of therapeutic agents and diagnostic tools (Kumar et al., 2012).

Material Science and Surface Chemistry

  • Corrosion Inhibition Properties : Further research into Schiff base complexes of cadmium(II) has explored their role as corrosion inhibitors on mild steel. These studies contribute to the development of more efficient and environmentally friendly corrosion protection strategies for various industries (Das et al., 2017).

properties

IUPAC Name

2-[2-(3,5-difluorophenyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N.ClH/c15-12-7-11(8-13(16)9-12)14-4-2-1-3-10(14)5-6-17;/h1-4,7-9H,5-6,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQSLCNWLPEWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)C2=CC(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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